2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide
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Description
2-((5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C17H18N4O2S2 and its molecular weight is 374.48. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is often used in the synthesis of single-ion conductive polymer electrolytes (sipes) and other polymer-based materials .
Mode of Action
The compound is used in the reversible addition–fragmentation chain transfer (RAFT) copolymerization process to obtain SIPEs with hydrogen bonding . The compound, along with poly (ethylene glycol) methyl ether methacrylate (PEGMA), and lithium 4-styrenesulfonyl (phenylsulfonyl) imide (SSPSILi), forms a complex network structure that exhibits excellent thermal stability and high mechanical strength .
Biochemical Pathways
It contributes to the formation of a highly porous network structure in the SIPEs, which is crucial for their conductivity and mechanical properties .
Result of Action
The result of the compound’s action is the formation of a mechanically strong and electrochemically stable SIPE. The SIPE exhibits high ionic conductivity at 30°C and good compatibility with lithium metal electrodes . This makes it suitable for use in lithium metal batteries, where it can suppress the growth of lithium dendrites .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature. For instance, the ionic conductivity of the SIPE increases with temperature . Furthermore, the compound’s effectiveness in the RAFT copolymerization process can be affected by the reaction conditions, including the concentration of the reactants and the reaction time .
Properties
IUPAC Name |
2-[(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S2/c1-4-11-10(3)18-16(21-15(11)23)24-8-14(22)20-17-19-12-6-5-9(2)7-13(12)25-17/h5-7H,4,8H2,1-3H3,(H,18,21,23)(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTTIFSHHLQUNLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)SCC(=O)NC2=NC3=C(S2)C=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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